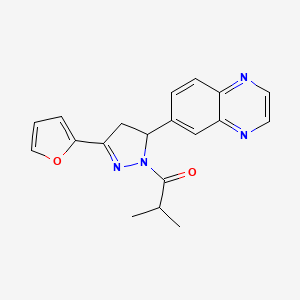
1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one” is a complex organic molecule that contains several functional groups and structural features. It includes a furan ring, a quinoxaline ring, a pyrazole ring, and a ketone group. These structural features suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and quinoxaline rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The pyrazole ring is a five-membered ring with two nitrogen atoms, which can act as a hydrogen bond acceptor .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. The furan ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The quinoxaline ring is also aromatic and can undergo similar reactions. The ketone group is polar and can be reduced to an alcohol or reacted with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The exact mass of a similar compound is 374.13789045 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Antitubercular Applications
A study by Kantevari et al. (2011) explored the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole through a one-pot Povarov reaction. These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with several showing significant antitubercular potential Kantevari et al., 2011.
Quinoxaline-Based Corrosion Inhibitors
Olasunkanmi and Ebenso (2019) investigated two quinoxaline-based propanones as corrosion inhibitors for mild steel in hydrochloric acid. Their study found that these compounds effectively reduced corrosion rates through a mixed-type inhibitory action, suggesting their potential application in protecting metal surfaces Olasunkanmi & Ebenso, 2019.
Antimicrobial and Anti-inflammatory Effects
Fathalla et al. (2008) synthesized new series of 2-[(E)-2-furan-2-yl-vinyl]-quinazolin-4(3H)-ones, incorporating various heterocyclic ring systems. These compounds were evaluated for their antimicrobial and antiinflammatory effects, contributing to the search for new therapeutic agents Fathalla et al., 2008.
Sensor and Imaging Applications
Subashini et al. (2017) developed a quinoline appended pyrazoline derivative as a sensor for Ni2+ ions, showcasing its utility in live cell imaging and environmental monitoring. This highlights the potential of such compounds in detecting and monitoring metal ions in various settings Subashini et al., 2017.
Direcciones Futuras
Propiedades
IUPAC Name |
1-[5-(furan-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-12(2)19(24)23-17(11-16(22-23)18-4-3-9-25-18)13-5-6-14-15(10-13)21-8-7-20-14/h3-10,12,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSBMOYGOACHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

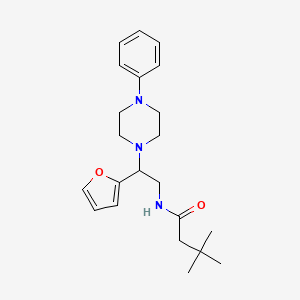
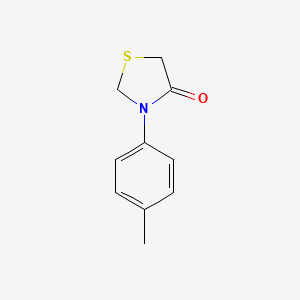
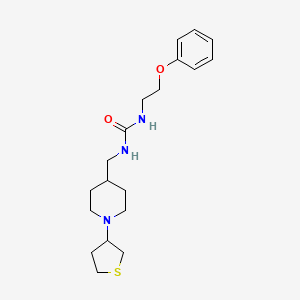
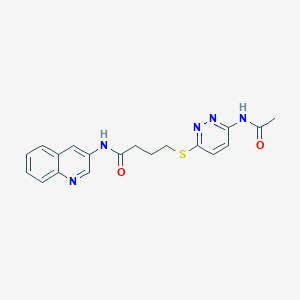
![N-(2-{allyl[(4-nitrophenyl)sulfonyl]amino}ethyl)-N'-(3,5-dimethylphenyl)-N-methylethanimidamide](/img/structure/B2583816.png)

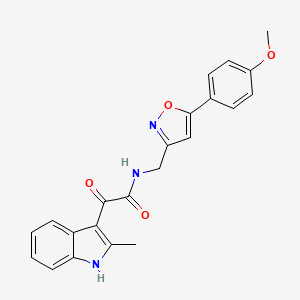
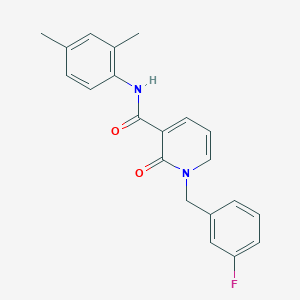

![N-(3-fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2583825.png)
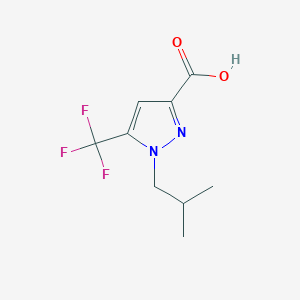
![methyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2583828.png)
![1-(2-Thienylsulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2583830.png)
![methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2583832.png)